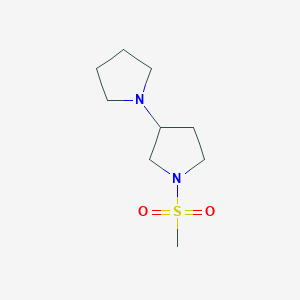![molecular formula C13H19N3O2 B7568600 3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid is a chemical compound that is commonly referred to as MPP. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a number of interesting biochemical and physiological effects. In
Scientific Research Applications
MPP has been used extensively in scientific research, particularly in studies related to the central nervous system. It has been shown to have potential therapeutic applications for a number of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. MPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of MPP is not fully understood, but it is believed to act as an agonist at certain receptors in the brain. Specifically, MPP has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of motor function and reward. MPP has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
MPP has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. MPP has also been shown to have anti-inflammatory effects, which may be related to its potential use as an analgesic.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPP in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of MPP on specific pathways and systems. However, one of the limitations of using MPP is its potential toxicity. MPP has been shown to be toxic to certain cells in vitro, and its use in animal models may be limited by its potential toxicity.
Future Directions
There are a number of future directions for research on MPP. One area of interest is the potential use of MPP as a therapeutic agent for neurological disorders. Further studies are needed to determine the safety and efficacy of MPP in humans. Another area of interest is the development of new synthetic analogs of MPP that may have improved properties for use in scientific research. Overall, MPP is a promising molecule that has the potential to contribute to our understanding of the central nervous system and to the development of new therapeutic agents.
Synthesis Methods
The synthesis of MPP involves the reaction of 4-methylpyrimidin-2-amine with piperidine-4-carboxylic acid, followed by the addition of a propanoic acid group. This reaction is typically carried out using standard organic chemistry techniques and can be scaled up for large-scale production.
properties
IUPAC Name |
3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-7-14-13(15-10)16-8-5-11(6-9-16)2-3-12(17)18/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBKIJWURGRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)




![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)

![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)

![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)